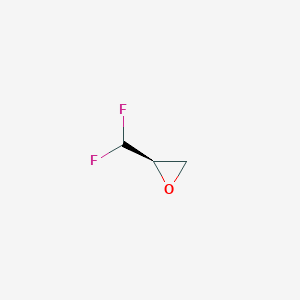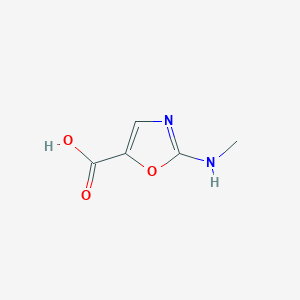
2-(Methylamino)oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Methylamino)oxazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H6N2O3 and a molecular weight of 142.11 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of oxazole derivatives, including “this compound”, has been a topic of interest in organic chemistry . Various methods have been developed for the direct arylation of oxazoles . For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H6N2O3/c1-6-5-7-2-3 (10-5)4 (8)9/h2H,1H3, (H,6,7) (H,8,9) .Chemical Reactions Analysis
Oxazoles, including “this compound”, can undergo various chemical reactions . For example, they can be arylated and alkenylated using palladium catalysts . They can also be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .科学的研究の応用
Gold Catalysis in Oxazole Synthesis
Gold catalysis has been employed under mild conditions for the synthesis of oxazoles from N-propargylcarboxamides, offering a direct and catalytic preparative access to alkylidene oxazolines. This method provides a new pathway for synthesizing 2,5-disubstituted oxazoles, highlighting the versatility of gold catalysis in organic synthesis and the potential for creating functional oxazole derivatives for various applications (Hashmi et al., 2004).
Copper-Catalyzed Intramolecular Cyclization
A two-step synthesis involving copper-catalyzed intramolecular cyclization has been developed to synthesize 2-phenyl-4,5-substituted oxazoles. This process introduces functional groups at the 4-position of oxazoles, showcasing a method for constructing complex oxazole structures that could have pharmaceutical relevance, including the synthesis of natural products like texamine and uguenenazole (Vijay Kumar et al., 2012).
Modular Synthesis of Oxazoles
An efficient modular synthesis of 2,4-disubstituted oxazoles has been achieved through a [3 + 2] annulation strategy using a gold-catalyzed oxidation approach. This synthesis pathway involves the innovative use of bidentate ligands to temper the reactivities of in situ-generated gold carbenes, demonstrating a novel method for the preparation of oxazole derivatives with potential for further functionalization (Luo et al., 2012).
Fluorescent Probes from Oxazoles
Oxazole derivatives have been synthesized with potential applications as fluorescent probes. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable candidates for use in biochemical and medical imaging applications. The synthesis route also demonstrates the potential for incorporating oxazole-based fluorescent markers into peptides, offering tools for studying biological processes (Ferreira et al., 2010).
Safety and Hazards
The safety information for “2-(Methylamino)oxazole-5-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
The future directions for “2-(Methylamino)oxazole-5-carboxylic acid” and other oxazole derivatives could involve further exploration of their synthesis methods and potential biological activities . Oxazole derivatives have been found to have a wide range of biological activities, which could make them valuable for medical applications .
特性
IUPAC Name |
2-(methylamino)-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-6-5-7-2-3(10-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRKNCZPTPZIMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581055.png)
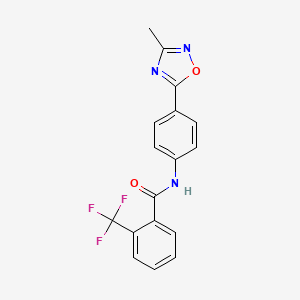
![phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2581057.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2581061.png)
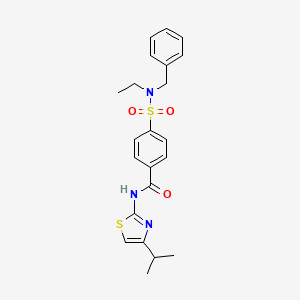
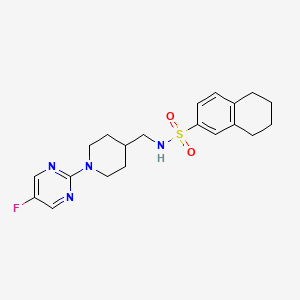

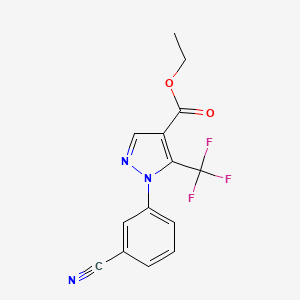
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2581069.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-{[4-(4-nitrophenyl)piperazino]methyl}-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2581070.png)

![1'-[3-(4-Chloro-3-fluorophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2581074.png)
